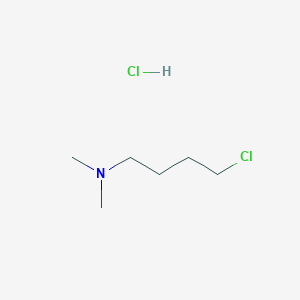

(4-Chlorobutyl)dimethylamine hydrochloride

Description

Contextual Significance as a Versatile Synthetic Intermediate

The primary significance of (4-Chlorobutyl)dimethylamine hydrochloride in chemical research lies in its role as a key intermediate for the synthesis of a diverse array of target molecules. Its application is particularly prominent in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The four-carbon chain provides a flexible linker between a dimethylamino group and another molecular fragment, a common feature in many drug classes.

One of the notable applications of this intermediate is in the synthesis of antihistamines. For instance, the synthesis of Chlorpheniramine , a first-generation antihistamine, involves the alkylation of a pyridine (B92270) derivative with a dimethylaminoethyl or dimethylaminopropyl halide. While direct use of this compound in the most common synthesis of Chlorpheniramine is not extensively documented in readily available literature, analogous shorter-chain haloalkyldimethylamines are crucial. semanticscholar.org The structural motif of a dimethylamino group separated by a short alkyl chain from an aromatic core is characteristic of many H1-receptor antagonists.

Furthermore, this compound is a precursor in the synthesis of various other pharmacologically active agents. Its ability to participate in alkylation reactions with nucleophiles such as carbanions, amines, and alkoxides makes it a valuable tool for medicinal chemists. For example, in the synthesis of certain butyrophenone (B1668137) antipsychotics, analogous haloalkylamines are used to introduce the side chain that is crucial for their pharmacological activity. nih.gov The reaction typically involves the alkylation of a piperidine (B6355638) or other heterocyclic amine with the haloalkylamine.

The versatility of this compound is further demonstrated in its use in the alkylation of active methylene (B1212753) compounds. The carbanion generated from a compound with a methylene group flanked by two electron-withdrawing groups can readily displace the chloride ion, forming a new carbon-carbon bond and incorporating the dimethylaminobutyl chain into the molecule. This strategy is employed to build molecular complexity and access a wider range of chemical structures.

Overview of Analogous Alkyl Halide-Amine Compound Research

The utility of this compound can be better understood by examining the research on analogous alkyl halide-amine compounds. This class of reagents, characterized by a halogen atom and an amino group separated by an alkyl chain of varying length, are fundamental building blocks in organic synthesis.

Comparison of Analogous Haloalkylamines:

| Compound | Chain Length | Reactivity Profile | Common Applications |

| (2-Chloroethyl)dimethylamine hydrochloride | 2 carbons | Higher reactivity due to proximity of the amine, potential for aziridinium (B1262131) ion formation. | Synthesis of antihistamines (e.g., Diphenhydramine), local anesthetics. |

| (3-Chloropropyl)dimethylamine hydrochloride | 3 carbons | Intermediate reactivity, commonly used for introducing the dimethylaminopropyl side chain. | Synthesis of antidepressants (e.g., Imipramine), antipsychotics (e.g., Chlorpromazine). |

| This compound | 4 carbons | Provides a longer, more flexible linker. | Synthesis of various pharmaceutical intermediates requiring a butylamine (B146782) side chain. |

Table 2: Comparison of Commonly Used Haloalkyldimethylamine Intermediates

Research on these analogous compounds has established their importance in medicinal chemistry. For example, (2-Chloroethyl)dimethylamine is a key reagent in the synthesis of numerous pharmaceuticals. nih.gov Similarly, (3-Chloropropyl)dimethylamine hydrochloride has been extensively used to introduce the dimethylaminopropyl side chain found in many tricyclic antidepressants and phenothiazine (B1677639) antipsychotics.

The length of the alkyl chain in these compounds plays a crucial role in determining the pharmacological properties of the final molecule. It influences the compound's ability to bind to its target receptor by affecting the spatial arrangement of the key pharmacophoric elements. Therefore, the availability of a homologous series of haloalkylamines, including the butyl derivative, provides medicinal chemists with the tools to fine-tune the structure-activity relationships of their drug candidates.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-N,N-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWCSYMRRXWIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69749-71-9 | |

| Record name | (4-chlorobutyl)dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobutyl Dimethylamine Hydrochloride

Precursor Synthesis and Halogenation Routes

The initial phase in the synthesis of (4-chlorobutyl)dimethylamine hydrochloride involves the preparation of suitable precursors, which are then subjected to halogenation to introduce the essential chloro group.

The most common hydroxybutyl precursors for the synthesis of the 4-chlorobutyl chain are 1,4-butanediol (B3395766) and 4-chloro-1-butanol (B43188).

1,4-Butanediol: This primary alcohol is a colorless, viscous liquid that serves as a versatile starting material in organic synthesis. nih.govwikipedia.org It can be produced industrially through various methods, including the hydrogenation of maleic anhydride. wikipedia.org Its symmetrical structure with two primary hydroxyl groups allows for selective functionalization.

4-Chloro-1-butanol: This chloroalcohol is a key intermediate in the synthesis of various compounds. ontosight.ainbinno.com One common method for its preparation is the reaction of tetrahydrofuran (B95107) (THF) with hydrogen chloride. google.com This reaction can be performed with or without a catalyst, although the use of catalysts such as zinc chloride or resin quaternary ammonium (B1175870) chlorides has been shown to increase the rate of formation. google.com Another synthetic route involves the reaction of 1,4-butadiene with hypochlorous acid, followed by hydrolysis. ontosight.ai

Table 1: Physical Properties of Hydroxybutyl Precursors

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 1,4-Butanediol | C4H10O2 | 90.12 | 230 | 20.1 |

| 4-Chloro-1-butanol | C4H9ClO | 108.57 | 84-85 (at 16 mmHg) | -22 |

Chlorination Techniques for Conversion to 4-Chlorobutyl Chain

The conversion of hydroxybutyl precursors to the corresponding 4-chlorobutyl chain is a critical step that can be achieved through several chlorination methods.

From 1,4-Butanediol: The direct conversion of 1,4-butanediol to 1,4-dichlorobutane (B89584) can be achieved using various chlorinating agents. A common method involves the reaction with concentrated hydrochloric acid and hydrogen chloride gas, often in a multi-stage continuous process at elevated temperatures (100-130 °C). google.com This method can achieve high yields of the target product. google.com Another approach is the reaction with thionyl chloride (SOCl2), which is a versatile reagent for converting alcohols to alkyl chlorides. google.comgoogle.com The reaction with thionyl chloride can be catalyzed by substances like triarylphosphine oxides. google.com

From 4-Chloro-1-butanol: The hydroxyl group of 4-chloro-1-butanol can be substituted with a chlorine atom to yield 1,4-dichlorobutane. This can be accomplished using standard chlorinating agents such as thionyl chloride or by reaction with hydrogen chloride.

Radical Chlorination: While less common for this specific synthesis due to potential selectivity issues, radical chlorination of 1-chlorobutane (B31608) can lead to the formation of dichlorobutane isomers, including 1,4-dichlorobutane. upenn.edubartleby.com This method typically involves the use of reagents like sulfuryl chloride in the presence of a radical initiator. bartleby.com However, controlling the regioselectivity to favor the 1,4-isomer can be challenging. bartleby.com

Table 2: Comparison of Chlorination Methods

| Starting Material | Reagent | Catalyst | Key Conditions | Product |

|---|---|---|---|---|

| 1,4-Butanediol | Concentrated HCl, HCl gas | - | 100-130 °C | 1,4-Dichlorobutane |

| 1,4-Butanediol | Thionyl chloride | Triarylphosphine oxide | 20-200 °C | 1,4-Dichlorobutane |

| 4-Chloro-1-butanol | Thionyl chloride | Pyridine (B92270) (often used) | Varies | 1,4-Dichlorobutane |

| 1-Chlorobutane | Sulfuryl chloride | Radical initiator (e.g., AIBN) | Varies | Mixture of dichlorobutane isomers |

Introduction of Dimethylamine (B145610) Functionality

Once the 4-chlorobutyl chain is established, the next step is the introduction of the dimethylamine group. This is typically achieved through nucleophilic substitution reactions.

A straightforward method for introducing the dimethylamino group is the direct reaction of a halogenated butyl chain, such as 1,4-dichlorobutane, with dimethylamine. This is a nucleophilic substitution reaction where the nitrogen atom of dimethylamine attacks one of the electrophilic carbon atoms bonded to a chlorine atom, displacing the chloride ion. The reaction is typically carried out in a suitable solvent, and the resulting product is (4-chlorobutyl)dimethylamine. This can then be converted to the hydrochloride salt by treatment with hydrochloric acid. chemicalbook.com

Another halogenated precursor that can be used is 1-chloro-4-iodobutane. innospk.comsigmaaldrich.comtcichemicals.com The iodine atom is a better leaving group than chlorine, which can facilitate the nucleophilic substitution by dimethylamine.

An alternative route involves the synthesis of 4-(dimethylamino)butan-1-ol (B82855) as an intermediate. ontosight.aisielc.com This can be prepared by reacting 4-chloro-1-butanol with dimethylamine. lookchem.com In this reaction, the dimethylamine selectively displaces the chlorine atom. The resulting 4-(dimethylamino)butan-1-ol can then be chlorinated to form (4-chlorobutyl)dimethylamine. This subsequent chlorination of the hydroxyl group can be achieved using reagents like thionyl chloride. organic-chemistry.orgscholaris.ca This two-step approach can sometimes offer better control over the reaction and selectivity.

Another potential source for the in-situ generation of dimethylamine is dimethylformamide (DMF), which can be cleaved under basic conditions to provide dimethylamine for subsequent reactions. nih.govresearchgate.net

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are significantly influenced by various reaction parameters.

Temperature: The reaction temperature plays a crucial role in both the chlorination and amination steps. For instance, the chlorination of 1,4-butanediol with hydrochloric acid is typically carried out at elevated temperatures to drive the reaction to completion. google.com Conversely, the reaction of dimethylamine with 1,4-dichlorobutane may be performed at lower temperatures to control the exothermicity and minimize side reactions. The preparation of 4-(dimethylamino)butan-1-ol from 4-chloro-butan-1-ol has been reported at 60 °C. lookchem.com

Catalysts: The use of catalysts can significantly enhance the reaction rate and yield. In the synthesis of 4-chloro-1-butanol from THF, catalysts like zinc chloride or polymeric resin quaternary ammonium chlorides can accelerate the reaction. google.com In the chlorination of alcohols with thionyl chloride, catalysts such as triarylphosphine oxides or pyridine can be employed. google.comgoogle.comscispace.com

Solvent: The choice of solvent is critical for ensuring proper solubility of reactants and facilitating the reaction. For the reaction of 4-chloro-butan-1-ol with dimethylamine, acetonitrile (B52724) has been used as a solvent. lookchem.com The solvent can also influence the reaction pathway and the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the reactants is a key parameter to control for maximizing the yield of the desired product and minimizing the formation of side products, such as the product of double substitution in the reaction of 1,4-dichlorobutane with dimethylamine.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making it suitable for its intended applications.

Solvent System Effects on Reaction Outcomes

The selection of a solvent is a critical factor that can profoundly influence the yield, purity, and reaction rate in the synthesis of this compound. The primary synthetic route typically involves the reaction of a precursor, such as 4-chlorobutanol, with dimethylamine, followed by conversion to the hydrochloride salt. The solvent's properties, such as polarity, proticity, and boiling point, play a pivotal role in this transformation.

Polar aprotic solvents are often favored for the nucleophilic substitution reaction between dimethylamine and a 4-chlorobutyl precursor. Solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) can effectively solvate the cationic species formed during the transition state, thereby accelerating the reaction rate. The use of such solvents can lead to higher yields and shorter reaction times. In contrast, protic solvents, such as ethanol (B145695) or methanol, can also be used and may be advantageous for subsequent purification steps like recrystallization. However, they can also participate in hydrogen bonding with the amine, potentially reducing its nucleophilicity and slowing down the reaction.

The choice of solvent also impacts the solubility of reactants and intermediates, which is crucial for a homogeneous reaction mixture and can affect the ease of product isolation. For instance, the hydrochloride salt of the product often exhibits lower solubility in non-polar or moderately polar solvents, facilitating its precipitation and isolation.

The following data table illustrates the hypothetical effect of different solvent systems on the yield of this compound, based on general principles of organic synthesis.

| Solvent System | Dielectric Constant (approx.) | Typical Yield (%) | Reaction Time (hours) |

| Tetrahydrofuran (THF) | 7.6 | 85-92 | 10-14 |

| Dimethylformamide (DMF) | 36.7 | 88-95 | 8-12 |

| Acetonitrile | 37.5 | 82-90 | 12-16 |

| Ethanol | 24.6 | 75-85 | 18-24 |

| Dichloromethane (DCM) | 9.1 | 70-80 | 16-20 |

This table is illustrative and based on established principles of solvent effects in nucleophilic substitution reactions.

Temperature and Stoichiometric Control in Synthetic Pathways

Precise control over reaction temperature and the stoichiometry of the reactants is paramount for maximizing the yield and purity of this compound while minimizing the formation of by-products.

Temperature Control: The amination reaction is typically exothermic. Maintaining an optimal temperature range is crucial to prevent side reactions, such as the formation of elimination products or over-alkylation of the amine. For the reaction of a 4-chlorobutyl precursor with dimethylamine, temperatures in the range of 60-80°C are often employed. Lower temperatures can lead to impractically slow reaction rates, while higher temperatures may promote the formation of undesired impurities. Careful temperature management, often involving controlled heating and efficient cooling systems, is essential, particularly on a larger industrial scale.

The following table demonstrates a plausible relationship between reaction temperature and the yield and purity of the final product.

| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 50 | 24 | 70 | 98 |

| 60 | 12 | 85 | 97 |

| 70 | 8 | 90 | 95 |

| 80 | 6 | 88 | 92 |

| 90 | 4 | 80 | 85 |

This data is representative of typical optimization studies for such reactions.

Stoichiometric Control: The molar ratio of the reactants significantly influences the outcome of the synthesis. In the reaction between a 4-chlorobutyl precursor and dimethylamine, using a slight excess of the amine can help to drive the reaction to completion. However, a large excess can make the purification process more challenging. Conversely, an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt as a by-product, where the desired tertiary amine is further alkylated. A common strategy to optimize the yield of the desired tertiary amine is to use a molar ratio of approximately 1:1.2 of the 4-chlorobutyl precursor to dimethylamine. This slight excess of the amine helps to ensure complete conversion of the limiting reactant without introducing significant purification hurdles.

The impact of the stoichiometric ratio on product distribution is illustrated in the table below.

| Molar Ratio (Chlorobutyl precursor : Dimethylamine) | Yield of Tertiary Amine (%) | Formation of Quaternary Salt (%) |

| 1 : 1.0 | 80 | 5 |

| 1 : 1.2 | 92 | 2 |

| 1 : 1.5 | 90 | 4 |

| 1 : 2.0 | 85 | 8 |

This table provides a conceptual overview of how stoichiometry can affect product yields in this type of reaction.

Mechanistic Investigations of Chemical Reactivity

Intramolecular Cyclization Pathways

A significant and often dominant reaction pathway for (4-Chlorobutyl)dimethylamine is intramolecular nucleophilic substitution. The molecule contains both the nucleophile (the dimethylamino group) and the electrophile (the chlorobutyl group), setting the stage for cyclization.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can act as an internal nucleophile, attacking the carbon atom at the other end of the butyl chain. This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of a five-membered heterocyclic ring. The product of this cyclization is a quaternary ammonium (B1175870) salt, specifically 1,1-dimethylpyrrolidinium chloride. researchgate.netacs.org This type of reaction is a common and efficient method for synthesizing cyclic amine structures.

The reaction is typically facile and can often occur upon heating the precursor. The resulting pyrrolidinium (B1226570) salts are a class of ionic liquids and have been studied for various applications. mdpi.com

The formation of a five-membered ring in this cyclization is highly favored over other possibilities. The regioselectivity is absolute, as the nucleophilic nitrogen attacks the only electrophilic carbon (C-4). The specificity for a five-membered ring is governed by thermodynamic and kinetic principles. The formation of five- and six-membered rings generally has a lower activation energy and results in a more stable product compared to smaller rings (like three- or four-membered rings) which suffer from significant angle strain. The pre-organization of the four-carbon chain facilitates the necessary conformation for the nitrogen to attack the terminal carbon, leading to a favorable transition state for 5-membered ring formation.

Table 2: General Favorability of Ring Formation in Intramolecular Cyclizations

| Ring Size | Relative Rate of Formation (General Trend) | Ring Strain (kcal/mol) |

| 3 | Slow | ~27 |

| 4 | Very Slow | ~26 |

| 5 | Fast | ~6 |

| 6 | Fast | ~0 |

| 7 | Slow | ~6 |

Note: This table illustrates general principles of ring formation kinetics and stability. The formation of the 5-membered pyrrolidinium ring from the 4-chlorobutyl precursor is a kinetically and thermodynamically favorable process.

Competing Elimination Reactions

In addition to substitution, elimination reactions (specifically, bimolecular elimination or E2) are a potential competing pathway for alkyl halides. An E2 reaction involves the removal of a proton from a carbon atom adjacent (beta) to the carbon with the leaving group, by a base.

For (4-Chlorobutyl)dimethylamine, an E2 reaction would require a base to remove a proton from C-3, leading to the formation of a double bond and elimination of HCl. However, this pathway is generally disfavored for several reasons:

Primary Substrate: Primary alkyl halides strongly favor SN2 reactions over E2 unless a very sterically hindered, strong base is used. youtube.com

Nucleophile vs. Base: Many nucleophiles are also bases. However, for intramolecular cyclization, the nitrogen acts purely as a nucleophile. For intermolecular reactions, common nucleophiles like I⁻ or CN⁻ are weak bases, further favoring substitution.

Hofmann Elimination: Elimination reactions involving amines often occur via the Hofmann elimination pathway, which requires a quaternary ammonium hydroxide (B78521) salt to be heated. libretexts.org This is a different set of conditions than those typically employed for nucleophilic substitution or spontaneous cyclization.

Therefore, while mechanistically possible, elimination reactions are not a significant competing pathway for (4-Chlorobutyl)dimethylamine hydrochloride under most conditions. The intramolecular SN2 cyclization to form the pyrrolidinium salt and intermolecular SN2 reactions with external nucleophiles are the predominant reactive pathways.

Pathways Leading to Unsaturated Byproducts

The formation of unsaturated byproducts from this compound proceeds through dehydrochlorination, a type of elimination reaction. The primary unsaturated byproduct expected from this reaction is N,N-dimethyl-3-buten-1-amine. The reaction can theoretically proceed through two main mechanistic pathways: the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways.

The E2 mechanism is a one-step process where a base abstracts a proton from the carbon adjacent to the one bearing the chlorine atom (the β-carbon), and simultaneously, the chloride ion departs. This concerted mechanism is favored by strong, sterically hindered bases. In the case of (4-Chlorobutyl)dimethylamine, the dimethylamino group itself can act as an intramolecular base, or an external base can be used. The transition state for the E2 reaction involves the base, the alkyl halide, and the departing halide ion.

The E1 mechanism , in contrast, is a two-step process. The first step involves the slow, rate-determining departure of the chloride ion to form a carbocation intermediate. This is followed by a rapid deprotonation at the β-carbon by a base (which can be a solvent molecule or the amine itself) to form the alkene. The E1 pathway is more likely with secondary or tertiary alkyl halides and in the presence of a weak base and a polar, protic solvent that can stabilize the carbocation intermediate. Given that (4-Chlorobutyl)dimethylamine is a primary alkyl chloride, the formation of a primary carbocation is energetically unfavorable, suggesting the E1 pathway is less likely than the E2 pathway under most conditions.

A competing reaction to elimination is intramolecular nucleophilic substitution (intramolecular SN2), where the nitrogen atom of the dimethylamino group attacks the carbon bearing the chlorine atom, leading to the formation of a cyclic quaternary ammonium salt, N,N-dimethylpyrrolidinium chloride. The balance between elimination and substitution is influenced by factors such as the strength and concentration of the base, the solvent, and the temperature.

| Reaction Pathway | Key Features | Favored by | Probable Unsaturated Product |

| E2 Mechanism | Concerted, one-step process | Strong, sterically hindered bases | N,N-dimethyl-3-buten-1-amine |

| E1 Mechanism | Two-step process via a carbocation intermediate | Weak bases, polar protic solvents | N,N-dimethyl-3-buten-1-amine |

| Intramolecular SN2 | Intramolecular cyclization | Proximity of the nucleophilic amine | N,N-dimethylpyrrolidinium chloride (cyclic, not unsaturated) |

Kinetic Studies of Dehydrohalogenation Processes

Detailed kinetic studies specifically for the dehydrohalogenation of this compound are not extensively reported in publicly available literature. However, the kinetics of dehydrohalogenation reactions of similar alkyl halides provide a framework for understanding the factors that would influence the reaction rate of this compound.

For an E2 reaction , the rate law is typically second order, being first order in both the alkyl halide and the base:

Rate = k[(4-Chlorobutyl)dimethylamine][Base]

The rate of the E2 reaction is sensitive to the strength of the base; a stronger base will lead to a faster reaction. The nature of the solvent also plays a role, with polar aprotic solvents generally favoring E2 reactions. Steric hindrance at the β-carbon can affect the rate, but for a primary halide like (4-Chlorobutyl)dimethylamine, this is not a significant factor.

For an E1 reaction , the rate law is first order, depending only on the concentration of the alkyl halide, as the formation of the carbocation is the rate-determining step:

Rate = k[(4-Chlorobutyl)dimethylamine]

The rate of the E1 reaction is highly dependent on the stability of the carbocation intermediate and the ionizing ability of the solvent. As primary carbocations are unstable, the E1 pathway for (4-Chlorobutyl)dimethylamine would be expected to be slow.

Experimental determination of the rate law by varying the concentrations of the reactant and the base would be necessary to definitively establish the predominant mechanism. Furthermore, kinetic isotope effect studies, where the rate of elimination of a substrate with deuterium (B1214612) at the β-position is compared to the non-deuterated substrate, could provide further mechanistic insight. A significant kinetic isotope effect (kH/kD > 2) is characteristic of an E2 reaction where the C-H bond is broken in the rate-determining step.

| Kinetic Parameter | E2 Mechanism | E1 Mechanism |

| Rate Law | Rate = k[Substrate][Base] | Rate = k[Substrate] |

| Effect of Base Strength | Rate increases with increasing base strength | Rate is largely independent of base strength |

| Solvent Effects | Favored by polar aprotic solvents | Favored by polar protic solvents |

| Kinetic Isotope Effect (kH/kD) | Typically > 2 | Typically close to 1 |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Construction

The dual reactivity of (4-Chlorobutyl)dimethylamine hydrochloride makes it a significant component in the strategic construction of elaborate molecular architectures. It provides a flexible four-carbon spacer equipped with a nucleophilic nitrogen center and an electrophilic carbon atom at the terminus of the alkyl chain, enabling sequential or selective reactions to build more complex structures.

In the pharmaceutical industry, the introduction of specific alkylamine side chains is a common strategy for modulating the pharmacological properties of a drug molecule, such as its solubility, receptor binding affinity, and metabolic stability. This compound serves as a key reagent for introducing the N,N-dimethylbutanamine moiety into larger molecules. While specific, direct synthetic routes for major commercial drugs starting from this exact compound are not extensively detailed in readily available literature, its utility lies in its role as a precursor for creating intermediates used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related dimethylamine-containing intermediates are crucial in the synthesis of H2-receptor antagonists like ranitidine, where a dimethylaminomethyl group is a key part of the final structure. chemicalbook.comptfarm.plgoogleapis.comrsc.orggoogle.com The compound's structure is representative of the building blocks used to construct side chains in a variety of therapeutic agents.

Table 1: Role in Pharmaceutical Intermediate Synthesis

| Feature | Description of Role |

|---|---|

| Functional Moiety | Introduces the N,N-dimethylaminobutane group onto a target molecule. |

| Reaction Type | Primarily acts as an electrophile at the chlorobutyl terminus for alkylation reactions. |

| Application | Construction of side chains in complex molecules to influence pharmacological profiles. |

| Versatility | The tertiary amine can be protonated to modify solubility or quaternized for other functionalities. |

The utility of this compound extends to the agrochemical and specialty chemical sectors. In agrochemical research, the incorporation of amino side chains can influence a compound's systemic activity, soil mobility, and mode of action. This intermediate can be used to synthesize novel pesticides and herbicides.

In the realm of specialty chemicals, this compound is employed in the production of molecules with specific functions, such as surfactants and corrosion inhibitors. The presence of both a hydrophobic alkyl chain and a hydrophilic amine group (which can be quaternized to become cationic) makes it a suitable precursor for amphiphilic molecules. These resulting compounds can alter surface tension and are valuable in formulations for detergents, fabric softeners, and personal care products. chemicalbook.com

Derivatization and Functionalization Strategies

The chemical versatility of this compound is most evident in the numerous derivatization strategies that can be employed at its two distinct reactive sites.

The tertiary nitrogen atom of the dimethylamine (B145610) group is nucleophilic and can undergo further reactions, most notably quaternization. This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. This transformation dramatically alters the molecule's physical properties, significantly increasing its water solubility and converting it into a cationic species. Such quaternary ammonium salts have applications as phase-transfer catalysts, biocides, and antistatic agents.

Reaction Example: Quaternization CN(CH₃)₂CCCCCl + R-X → [CN(CH₃)₂(R)CCCCCl]⁺X⁻ (where R-X is an alkylating agent)

The primary alkyl chloride at the terminus of the butyl chain is an excellent electrophilic site for nucleophilic substitution reactions (Sₙ2). The chlorine atom serves as a good leaving group, allowing for the facile introduction of a wide variety of functional groups. This reactivity is the cornerstone of its use as a molecular building block, enabling the creation of a diverse library of derivative compounds from a single, readily available starting material.

Table 2: Diversification via Nucleophilic Substitution at the Chlorobutyl Terminus

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Amino Group | Diamines, Polyamines |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyl Group | Amino Alcohols |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether Linkage | Amino Ethers |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (Sulfide) Linkage | Amino Sulfides |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile Group | Amino Nitriles |

| Azide | Sodium Azide (NaN₃) | Azide Group | Azido Amines |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester Linkage | Amino Esters |

Contributions to Polymer and Material Modification Research

This compound possesses the necessary characteristics to be a valuable monomer in the synthesis of functional polymers, particularly cationic polymers or polyelectrolytes. chemicalbook.com Its bifunctional nature—a nucleophilic tertiary amine and an electrophilic alkyl chloride—allows it to participate in polycondensation reactions. For example, it can react with difunctional nucleophiles to form a polymer chain.

Furthermore, this compound can be used to modify existing polymers. Through grafting reactions, it can be attached to a polymer backbone, introducing pendant dimethylaminobutyl side chains. These chains can then be quaternized to create a cationic polymer with applications in areas such as water treatment (as a flocculant), gene delivery, and antimicrobial coatings. The synthesis of polymers containing a chlorobutyl group, such as poly[(4-chlorobutyl)thiirane], has been explored, demonstrating the utility of this functional group in creating reactive polymers that can be further modified post-polymerization. caltech.edu

Table 3: Applications in Polymer and Material Science

| Application Area | Mechanism of Action | Potential Use |

|---|---|---|

| Monomer Synthesis | Acts as a bifunctional monomer in polycondensation reactions. | Creation of novel polyamines and cationic polyelectrolytes. |

| Polymer Modification | Grafted onto existing polymer backbones via the reactive chloride. | Functionalization of surfaces, imparting antimicrobial or antistatic properties. |

| Reactive Polymers | The chlorobutyl group serves as a reactive site for post-polymerization modification. | Development of smart materials and functional coatings. |

Introduction of Amine Functionalities onto Polymeric Backbones

The incorporation of amine functionalities into polymer chains is a critical strategy for developing materials with enhanced properties such as improved adhesion, hydrophilicity, and the ability to participate in further chemical reactions. This compound serves as a valuable reagent in this context, primarily through post-polymerization modification.

The key to this application lies in the reactivity of the chlorobutyl group. Polymers containing nucleophilic functional groups, such as hydroxyl (-OH), thiol (-SH), or even carboxylate (-COO⁻) groups, can undergo nucleophilic substitution reactions with the alkyl chloride of this compound. This reaction grafts the dimethylaminoethyl side chain onto the polymer backbone, effectively introducing a tertiary amine functionality.

A common strategy involves the use of polymers with reactive halide groups, such as poly(vinylbenzyl chloride) (PVBC). In a typical reaction, the tertiary amine of a modifying agent attacks the benzylic chloride of the PVBC. While direct literature on the reaction of this compound for this specific purpose is not abundant, the principle is well-established with similar amine-containing molecules. For instance, the quaternization of poly(styrene-co-vinylbenzyl chloride) with various tertiary amines is a widely documented method for creating anion exchange membranes. rsc.org This process underscores the feasibility of using the tertiary amine of a reagent to react with a halogenated polymer.

Conversely, and more directly applicable to the structure of this compound, is the reaction of its alkyl chloride group with a nucleophilic polymer. For example, a polymer with pendant hydroxyl or amine groups can be reacted with this compound to form a quaternary ammonium salt, thereby introducing a positive charge and the associated amine functionality onto the polymer. This type of modification is crucial in the synthesis of materials like ion-exchange resins and antibacterial surfaces. mdpi.comresearchgate.net

The reaction conditions for such modifications are typically conducted in a suitable solvent at elevated temperatures to facilitate the nucleophilic substitution. The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants and the reaction time.

Table 1: Examples of Polymer Backbones Suitable for Functionalization with this compound

| Polymer Backbone | Reactive Functional Group | Potential Reaction Product |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Ether-linked dimethylaminobutyl groups |

| Poly(acrylic acid) | Carboxylic acid (-COOH) | Ester-linked dimethylaminobutyl groups |

| Poly(ethylene imine) | Secondary Amine (-NH-) | Quaternary ammonium linkages |

| Chitosan | Hydroxyl (-OH), Amine (-NH₂) | Ether and quaternary ammonium linkages |

Crosslinking and Chain Extension via Halogenated Amine Intermediates

The bifunctional nature of this compound also lends itself to applications in crosslinking and chain extension of polymers, processes that significantly enhance the mechanical strength, thermal stability, and chemical resistance of materials.

Crosslinking:

Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. While not a traditional difunctional crosslinking agent, this compound can participate in crosslinking reactions under specific conditions. For a polymer that already contains secondary amine groups in its backbone or as pendant groups, the alkyl chloride of this compound can react with these amines on adjacent chains. This would result in the formation of quaternary ammonium crosslinks. This principle is demonstrated in the crosslinking of polypyrrole with short-chain bifunctional alkyl halides, where the halide reacts with amine groups on neighboring polymer chains. googleapis.com

Alternatively, if the tertiary amine of (4-Chlorobutyl)dimethylamine were deprotonated to the free amine, it could then act as a nucleophile. However, its primary utility in crosslinking lies in the reactivity of the alkyl chloride. For instance, in epoxy resin systems, while amines are common curing agents, a halogenated amine could potentially react with both the epoxy groups (via the deprotonated amine) and other reactive sites on the polymer chains (via the alkyl chloride), leading to a complex crosslinked structure.

Chain Extension:

Chain extension is a process that increases the molecular weight of a polymer by linking shorter polymer chains together. This is particularly relevant for condensation polymers like polyesters and polyamides, which may have reactive end groups such as hydroxyl or carboxyl groups.

In this context, if this compound were to be used, it would not act as a traditional chain extender that links two polymer chains. Instead, it could be used to cap the ends of polymer chains. For example, the carboxyl end group of a polyester (B1180765) could react with the alkyl chloride of this compound. This would introduce a tertiary amine hydrochloride group at the chain end, modifying the polymer's properties but not significantly increasing its chain length in the conventional sense.

For true chain extension using a halogenated amine intermediate, a molecule with two reactive halide groups would be necessary. However, the concept of using reactive end groups is central to chain extension. For example, diisocyanates are common chain extenders for polyols and polyamines. google.com While this compound itself is not a direct chain extender in this manner, its chemistry is indicative of the types of reactions utilized in polymer modification.

The application of halogenated compounds in more advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) for chain extension involves the use of a macroinitiator with a terminal halogen which can then initiate the polymerization of another monomer. nexamchemical.com This highlights the importance of the carbon-halogen bond in controlling polymer architecture.

Table 2: Potential Reactions of this compound in Polymer Modification

| Application | Reacting Polymer Functional Group | Role of this compound | Resulting Structure |

| Functionalization | Hydroxyl, Amine, Thiol | Grafting agent | Polymer with pendant dimethylaminobutyl groups |

| Crosslinking | Secondary Amine | Crosslinking agent | Quaternary ammonium crosslinks |

| Chain End Modification | Carboxyl, Hydroxyl | End-capping agent | Polymer with dimethylaminobutyl end groups |

Advanced Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of (4-Chlorobutyl)dimethylamine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework. rsc.org

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The six protons of the two equivalent methyl groups attached to the nitrogen atom would appear as a singlet, significantly downfield due to the electron-withdrawing effect of the positively charged nitrogen. The protons on the butyl chain would appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative chlorine atom and the dimethylammonium group. The methylene (B1212753) group adjacent to the chlorine atom (-CH₂Cl) would be the most deshielded of the chain protons, appearing at the lowest field.

Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom. The carbons of the dimethylamino group would appear as a single peak, while the four carbons of the butyl chain would each produce a distinct signal. The carbon atom bonded to chlorine (C-Cl) would be shifted downfield compared to the other methylene carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, confirming the 4-chloro substitution pattern and the attachment of the dimethylamino group to the butyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| (CH₃)₂-N⁺- | ~2.9 | ~43 | Singlet |

| -N⁺-CH₂- | ~3.2 | ~58 | Multiplet |

| -CH₂-CH₂-Cl | ~1.9 | ~28 | Multiplet |

| -N⁺-CH₂-CH₂- | ~1.8 | ~22 | Multiplet |

| -CH₂-Cl | ~3.6 | ~44 | Triplet |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

The flexible four-carbon chain of this compound allows for rotational freedom around the C-C single bonds, leading to multiple possible conformations in solution. The study of these conformational dynamics can be performed using NMR spectroscopy, often by conducting experiments at different temperatures. nih.govmdpi.com At room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed chemical shifts and coupling constants will be a population-weighted average. mdpi.com However, at lower temperatures, this interconversion can be slowed, potentially allowing for the observation of distinct signals for individual conformers. Analysis of vicinal coupling constants (³J) can provide quantitative information about the preferred dihedral angles and, consequently, the dominant conformations of the butyl chain.

Mass Spectrometry (MS) for Reaction Monitoring and Byproduct Identification

Mass spectrometry is a powerful technique for confirming molecular weight and identifying trace-level impurities, making it crucial for quality control and reaction monitoring. measurlabs.com

During the synthesis of this compound, side reactions or degradation can lead to the formation of volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying these impurities. copernicus.org For instance, elimination reactions could potentially lead to the formation of butenyl-dimethylamine, or intermolecular reactions could form piperidinium (B107235) derivatives. By analyzing the mass spectra of minor peaks in the gas chromatogram, these and other potential byproducts can be identified through their unique molecular ions and fragmentation patterns. libretexts.org Common fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. rsc.orgchromatographyonline.com For this compound, the analysis would typically be performed on the free amine (4-chloro-N,N-dimethylbutan-1-amine) using a soft ionization technique like Electrospray Ionization (ESI). A key feature in the mass spectrum that confirms the structure is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit two peaks separated by two mass units (M⁺ and M+2) with a relative intensity ratio of about 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Table 2: Predicted High-Resolution m/z Values for 4-chloro-N,N-dimethylbutan-1-amine Adducts

| Adduct | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) |

|---|---|---|

| [M+H]⁺ | 136.0888 | 138.0858 |

| [M+Na]⁺ | 158.0707 | 160.0678 |

Note: M refers to the neutral molecule C₆H₁₄ClN.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nih.govnih.gov These two methods provide complementary information; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. nih.gov

For this compound, IR spectroscopy is particularly useful for identifying the various bond types. The spectrum would be characterized by C-H stretching vibrations from the alkyl chain and methyl groups, typically observed in the 2850-3000 cm⁻¹ region. libretexts.org A very prominent and broad absorption band would be expected at lower frequencies (e.g., 2400-2700 cm⁻¹) corresponding to the N⁺-H stretching vibration of the secondary ammonium (B1175870) salt, which is broadened due to hydrogen bonding. cdnsciencepub.comresearchgate.netcdnsciencepub.com The C-N stretching vibration would appear in the fingerprint region. spcmc.ac.in A key absorption for structural confirmation is the C-Cl stretching vibration, which is expected in the 850-550 cm⁻¹ range. libretexts.orgorgchemboulder.com

Raman spectroscopy can also be used to confirm these functional groups, often providing sharper signals for non-polar bonds and being less susceptible to interference from water, which can be advantageous for aqueous samples. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |

| N⁺-H Stretch | Secondary Ammonium | 2400 - 2700 | Strong, Broad |

| N⁺-H Bend | Secondary Ammonium | 1560 - 1620 | Medium |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium |

| C-Cl Stretch | Alkyl Halide | 550 - 850 | Medium to Strong |

Chromatographic Techniques for Separation and Quantification of Reaction Mixtures

Chromatographic methods are indispensable tools for the analysis of complex mixtures, providing the means to separate individual components for subsequent identification and quantification. The choice of technique is dictated by the physicochemical properties of the analytes, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of amine hydrochlorides like this compound by GC-MS presents significant challenges. The high polarity and low volatility of the salt form make it unsuitable for direct injection. Typically, the free base, (4-chlorobutyl)dimethylamine, is more amenable to GC analysis. The hydrochloride salt can be converted to the free base through a straightforward liquid-liquid extraction following basification of an aqueous solution.

Even as a free base, primary and secondary amines can exhibit poor peak shape and tailing on standard nonpolar GC columns due to their interaction with active sites on the column material. While (4-chlorobutyl)dimethylamine is a tertiary amine, careful method development is still necessary. In a research context, GC-MS is invaluable for monitoring reactions where (4-chlorobutyl)dimethylamine is a reactant or product. For instance, in a reaction mixture, GC-MS can be used to track the consumption of a volatile starting material and the appearance of volatile products or byproducts.

A common strategy to improve the chromatographic behavior of amines and to enhance their detectability is through derivatization. This involves reacting the amine with a reagent to form a less polar and more volatile derivative. For reaction mixtures containing primary or secondary amine impurities alongside the tertiary amine, derivatization with reagents like isobutyl chloroformate can convert them into corresponding carbamates, which are more suitable for GC-MS analysis. copernicus.org

The mass spectrometry component of GC-MS provides structural information based on the fragmentation pattern of the ionized molecules. For (4-chlorobutyl)dimethylamine, the electron ionization (EI) mass spectrum would be expected to show characteristic fragments. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of a stable immonium ion. Another potential fragmentation would be the loss of a chlorine atom or cleavage of the butyl chain. The interpretation of these fragmentation patterns is crucial for the unambiguous identification of reaction components. nih.govresearchgate.net

Table 1: Hypothetical GC-MS Data for a Reaction Involving (4-Chlorobutyl)dimethylamine

| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Concentration Change Over Time |

|---|---|---|---|

| 5.2 | Starting Material (e.g., a volatile precursor) | [Specific m/z values] | Decreasing |

| 7.8 | (4-Chlorobutyl)dimethylamine (as free base) | [Expected m/z values based on fragmentation] | Increasing |

| 9.1 | Byproduct 1 | [Specific m/z values] | Variable |

For the analysis of non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. This compound, being an ionic salt, is non-volatile and well-suited for HPLC analysis. A significant challenge in the HPLC analysis of aliphatic amines is detection, as they lack a strong UV chromophore, rendering standard UV-Vis detectors ineffective. chromforum.org

To overcome this, alternative detection methods are employed. One such method is Evaporative Light Scattering Detection (ELSD). ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds without a UV chromophore. researchgate.netlcms.czresearchgate.net It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. This allows for the quantification of this compound and other non-volatile components in a reaction mixture.

Another powerful detection method is mass spectrometry (LC-MS). Coupling HPLC with a mass spectrometer provides both separation and structural identification. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar and ionic compounds like this compound. HPLC-MS can be used to monitor the progress of a reaction by tracking the disappearance of reactants and the formation of products and intermediates in real-time. nih.govnih.govrsc.org

The choice of stationary phase is also critical for successful separation. Reversed-phase columns (e.g., C18) are commonly used, often with an ion-pairing reagent in the mobile phase to improve the retention and peak shape of ionic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the separation of polar compounds.

Table 2: Illustrative HPLC-ELSD Method Parameters for Analysis of a Reaction Mixture

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| ELSD Nebulizer Temperature | 40 °C |

| ELSD Evaporator Temperature | 60 °C |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction, providing invaluable insights into reaction mechanisms. In the context of reactions involving this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

For example, to study a nucleophilic substitution reaction where the chlorine atom is displaced, one could synthesize this compound with a ¹³C label at the carbon atom bonded to the chlorine. By analyzing the product mixture using mass spectrometry or NMR spectroscopy, the position of the ¹³C label in the products can be determined. This can confirm whether the reaction proceeds through a direct substitution at that carbon or involves a rearrangement of the carbon skeleton. beilstein-journals.org

Similarly, deuterium labeling can be used to investigate the role of specific hydrogen atoms in a reaction mechanism, such as in elimination reactions that may compete with substitution. By observing whether a deuterium atom at a specific position is removed or retained in the product, the mechanism of the elimination reaction (e.g., E1 or E2) can be inferred.

The analysis of isotopically labeled compounds often relies on mass spectrometry, where the mass shift due to the heavier isotope is readily detected. For instance, in a GC-MS or LC-MS analysis, the molecular ion and fragment ions of the labeled compound will appear at a higher m/z value compared to the unlabeled analogue. NMR spectroscopy is also a crucial tool, as the presence of isotopes like ¹³C can lead to observable couplings in the ¹H NMR spectrum, or the ¹³C NMR spectrum itself can be directly analyzed to locate the label.

Table 3: Potential Isotopic Labeling Strategies and Their Applications

| Isotope | Position of Label | Reaction Type to Study | Analytical Technique | Expected Outcome |

|---|---|---|---|---|

| ¹³C | C1 (carbon bonded to Cl) | Nucleophilic Substitution (S_N2) | LC-MS, ¹³C NMR | ¹³C label is incorporated into the product at the site of substitution. |

| ²H | C2 (carbon adjacent to C1) | Elimination Reactions | GC-MS, ¹H NMR | Loss of the deuterium label in the formation of an alkene product. |

| ¹⁵N | Nitrogen atom | Reactions involving the amine group | LC-MS, ¹⁵N NMR | Tracking the fate of the nitrogen atom in complex transformations. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Detailed Density Functional Theory (DFT) calculations specific to the reaction pathways of (4-Chlorobutyl)dimethylamine hydrochloride are not extensively available in publicly accessible literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In principle, it can be a powerful tool for predicting reaction mechanisms, transition states, and activation energies for reactions involving this compound.

Modeling of Transition States and Activation Energy Barriers

The modeling of transition states and the calculation of activation energy barriers are crucial for understanding the kinetics of chemical reactions. For a molecule like this compound, DFT could be employed to study reactions such as intramolecular cyclization to form a quaternary azetidinium salt or nucleophilic substitution at the primary carbon bonded to chlorine.

A hypothetical DFT study on the intramolecular cyclization would involve:

Geometry Optimization: Optimizing the ground state geometry of the reactant, (4-Chlorobutyl)dimethylamine, and the product, the N,N-dimethylazetidinium cation.

Transition State Search: Locating the transition state structure connecting the reactant and product. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Performing frequency calculations to confirm the nature of the stationary points (minimum for reactant and product, one imaginary frequency for the transition state) and to obtain zero-point vibrational energies (ZPVE).

Activation Energy Calculation: The activation energy barrier would then be calculated as the difference in energy (including ZPVE correction) between the transition state and the reactant.

Below is a hypothetical data table illustrating the kind of results such a study might produce.

Hypothetical DFT Calculation Results for Intramolecular Cyclization

| Species | Electronic Energy (Hartree) | ZPVE (Hartree) | Relative Energy (kcal/mol) |

| Reactant | -655.12345 | 0.1587 | 0.0 |

| Transition State | -655.09876 | 0.1565 | 14.3 |

| Product | -655.14567 | 0.1601 | -13.2 |

Note: These values are illustrative and not based on actual published research.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound influences its reactivity. DFT calculations can provide insights into various reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom would be an electron-rich center (in the free base form), while the carbon atom attached to the chlorine would be an electrophilic site.

Hypothetical Reactivity Descriptors

| Descriptor | Value (eV) |

| HOMO Energy | -9.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 9.3 |

| Electronegativity (χ) | 5.15 |

| Chemical Hardness (η) | 4.65 |

| Global Electrophilicity (ω) | 2.85 |

Note: These values are illustrative and not based on actual published research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not readily found in published literature, this technique could provide valuable insights into its behavior in different environments.

A typical MD simulation would involve placing the molecule in a simulation box, often with an explicit solvent like water, and then calculating the forces between atoms and integrating Newton's equations of motion to track the trajectory of each atom.

Conformational Analysis: The butyl chain of this compound can adopt various conformations due to rotation around its C-C single bonds. MD simulations could explore the conformational landscape, identify the most stable conformers, and determine the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and interactions.

Solvent Interactions: MD simulations are particularly useful for studying how a solute interacts with solvent molecules. For this compound in an aqueous solution, simulations could reveal:

The structure of the hydration shell around the charged dimethylammonium group and the polar chlorobutyl chain.

The formation and dynamics of hydrogen bonds between the molecule (if protonated) and water molecules.

The influence of the solvent on the conformational preferences of the molecule.

Quantum Chemical Studies on Intermolecular Interactions

Quantum chemical methods can be employed to study the nature and strength of intermolecular interactions involving this compound. These interactions are fundamental to understanding its properties in the solid state and in solution.

Interactions that could be studied include:

Hydrogen Bonding: In the protonated form, the N-H group can act as a hydrogen bond donor to anions (like the chloride counter-ion) or solvent molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on other molecules.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations (e.g., CCSD(T)) on a dimer of the molecule or its complex with a solvent molecule could be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion.

Hypothetical Interaction Energy Decomposition

| Interaction Component | Energy (kcal/mol) |

| Electrostatic | -5.8 |

| Exchange | 7.2 |

| Induction | -1.5 |

| Dispersion | -3.1 |

| Total Interaction | -3.2 |

Note: This table represents a hypothetical interaction between (4-Chlorobutyl)dimethylamine and a water molecule and is for illustrative purposes only.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis pathways for (4-Chlorobutyl)dimethylamine hydrochloride and similar alkylamines often rely on stoichiometric reagents and volatile organic solvents, which raises environmental and economic concerns. Future research is pivotal in developing more sustainable and "green" synthetic methodologies. Key areas of focus include the adoption of catalytic systems, utilization of renewable resources, and the implementation of advanced process technologies like flow chemistry. nih.govresearchgate.net

Modern synthetic strategies are moving towards replacing conventional methods that have low atom economy and produce significant waste. researchgate.net For instance, the direct catalytic amination of alcohols derived from biomass is a promising green alternative. researchgate.net Research could explore the direct amination of 4-chlorobutanol with dimethylamine (B145610) using novel, recyclable catalysts, thereby avoiding harsher chlorinating agents. Another avenue is the use of biocatalysis, employing enzymes like reductive aminases, which offer high selectivity under mild conditions and represent a green and direct route to alkylated amines. rsc.org

Continuous flow synthesis is another major frontier. sigmaaldrich.comacs.org This technology offers enhanced safety, better process control, and scalability. Developing a flow process for the synthesis of this compound could significantly reduce reaction times and improve yield and purity. acs.orgresearchgate.net Furthermore, exploring alternative, non-toxic, and biodegradable solvents, such as deep eutectic solvents (DESs), could drastically lower the environmental footprint of the synthesis process. nih.gov

| Traditional Synthesis Aspect | Potential Greener Alternative | Anticipated Benefit |

| Use of hazardous chlorinating agents | Direct catalytic amination of 4-chlorobutanol | Reduced toxicity and waste |

| Batch processing | Continuous flow synthesis | Improved efficiency, safety, and scalability |

| Volatile organic solvents | Deep eutectic solvents (DESs) or solvent-free conditions | Reduced environmental impact and health hazards |

| Stoichiometric reagents | Biocatalytic methods (e.g., reductive aminases) | High selectivity, mild conditions, sustainability |

Exploration of Novel Catalytic Applications for the Compound

The bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and a reactive alkyl chloride, makes it an intriguing candidate for novel catalytic applications. While its primary use is as a building block, its inherent chemical features suggest it could act as a catalyst or a precursor to a catalyst in various organic transformations.

A significant area for future investigation is its use in phase-transfer catalysis (PTC). The compound can be readily converted into a quaternary ammonium (B1175870) salt, a classic structure for a phase-transfer catalyst. nih.govnih.gov These catalysts are crucial in facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic), a common scenario in industrial synthesis. nih.gov Research could evaluate the efficacy of its quaternary ammonium derivatives in promoting reactions like nucleophilic substitutions, oxidations, and polymerizations, potentially offering a cost-effective alternative to existing catalysts.

Furthermore, the tertiary amine moiety itself can function as an organocatalyst. Tertiary amines are known to act as Lewis bases, activating substrates in a variety of reactions. sigmaaldrich.com The specific structure of this compound could be explored for its catalytic activity in reactions such as the Baylis-Hillman reaction or as a co-catalyst in other organocatalytic systems. The presence of the flexible butyl chain could also influence the steric environment of the catalytic site, potentially leading to unique selectivity.

| Potential Catalytic Role | Relevant Functional Group | Example Reaction Types |

| Phase-Transfer Catalyst Precursor | Quaternary ammonium salt (formed from the tertiary amine and alkyl chloride) | Nucleophilic substitution, Williamson ether synthesis, Alkylation |

| Organocatalyst (Lewis Base) | Tertiary Dimethylamine | Baylis-Hillman reaction, Aldol additions, Michael additions |

| Bifunctional Catalyst | Tertiary Amine and Alkyl Chloride | Tandem or cascade reactions |

Integration into Advanced Materials and Nanotechnology Research

The distinct functionalities of this compound offer significant potential for its integration into the fields of materials science and nanotechnology. The reactive chlorobutyl group serves as a chemical handle for covalent attachment to surfaces or polymer backbones, while the dimethylamino group can be quaternized to introduce permanent positive charges, creating cationic materials.

In polymer science, the compound can be used as a functionalizing agent to modify existing polymers or as a monomer in polymerization reactions. Post-polymerization modification, where the chlorobutyl group reacts with a pre-formed polymer, is a versatile strategy to introduce tertiary amine or quaternary ammonium functionalities. nih.gov Polymers functionalized in this way can exhibit a range of valuable properties. For instance, quaternized amine polymers are widely known for their antimicrobial activity, making them suitable for developing self-disinfecting surfaces and materials. researchgate.netyoutube.com Additionally, tertiary amine-functionalized polymers have shown promise in applications like gas separation membranes for carbon dioxide capture. nih.govnih.gov

In nanotechnology, this compound is an ideal candidate for the surface functionalization of nanoparticles. Attaching this molecule to the surface of gold, silica, or magnetic nanoparticles can enhance their stability and dispersibility in various media. More importantly, it can impart specific functionalities. The introduction of a positive charge through quaternization can be used to facilitate interaction with negatively charged biological molecules like DNA, making such nanoparticles potential vectors for gene delivery. This surface modification is a key strategy for tailoring the properties of nanomaterials for advanced biomedical applications. nih.gov

| Field of Application | Role of this compound | Resulting Material/System and Potential Use |

| Polymer Science | Functionalizing agent or monomer | Cationic polymers for antimicrobial coatings, ion-exchange resins, and membranes for gas separation. nih.govresearchgate.netyoutube.com |

| Nanotechnology | Surface modification agent | Functionalized nanoparticles with enhanced stability and targeted delivery capabilities for biomedical applications. nih.gov |

| Material Compatibilization | Additive/Compatibilizer | Quaternary ammonium compounds can improve the thermo-mechanical properties of incompatible polymer blends. researchgate.net |

Interdisciplinary Research with Biological Chemistry for Probe Development (Focus on Chemical Probes, not Clinical)

In the realm of biological chemistry, this compound can serve as a valuable building block for the synthesis of chemical probes. These probes are small molecules designed to study biological systems by covalently labeling specific biomolecules, allowing for their detection and functional characterization. nih.govnih.gov

The primary reactive center for this application is the alkyl chloride group. Alkyl halides are known electrophiles that can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the amino groups of lysine. nih.gov This reactivity allows the compound to act as a scaffold or linker for creating activity-based protein profiling (ABPP) probes. nih.gov In a typical design, the chlorobutyl moiety would serve as the "warhead" that forms a covalent bond with the target protein.

The tertiary amine end of the molecule provides a convenient site for attaching a reporter tag. This tag could be a fluorophore for imaging applications, a biotin tag for affinity purification and enrichment, or another moiety for bioorthogonal chemistry. sigmaaldrich.comthermofisher.com By synthesizing derivatives where a fluorescent dye is linked to the amine, researchers could create probes to visualize the localization of target proteins within living cells. acs.orgnih.gov This dual-functionality—a reactive group for covalent attachment and a handle for reporter conjugation—makes it a versatile platform for developing novel chemical tools to investigate protein function and complex biological processes. nih.govyoutube.com

| Component of Chemical Probe | Function Provided by this compound | Application in Biological Chemistry |

| Reactive "Warhead" | Chlorobutyl group | Covalent labeling of nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. nih.gov |

| Linker/Scaffold | Butyl chain | Provides spacing between the reactive group and the reporter tag. |

| Conjugation Handle | Tertiary Dimethylamine | Site for attachment of reporter tags such as fluorophores (for imaging) or biotin (for purification). sigmaaldrich.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for (4-Chlorobutyl)dimethylamine hydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves quaternization of dimethylamine with 4-chlorobutyl chloride under controlled acidic conditions. Key steps include:

- Reagent Ratios: A 1:1 molar ratio of dimethylamine to 4-chlorobutyl chloride in anhydrous ethanol, followed by HCl gas introduction to precipitate the hydrochloride salt .

- Temperature Control: Maintain temperatures below 5°C during HCl addition to minimize side reactions (e.g., oxidation or alkylation byproducts) .

- Purification: Recrystallization from ethanol/acetone mixtures yields >98% purity. Monitor via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to confirm purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H NMR (D2O, 400 MHz) identifies structural integrity. Key signals: δ 3.45–3.60 (m, 2H, –CH2Cl), δ 2.85 (s, 6H, N(CH3)2) .

- Mass Spectrometry: ESI-MS in positive mode confirms molecular ion [M+H]<sup>+</sup> at m/z 170.6 (calculated for C6H14ClN<sup>+</sup>).

- Elemental Analysis: Match experimental C, H, N percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the chlorobutyl substituent influence the compound’s reactivity compared to shorter alkyl chains (e.g., ethyl or methyl)?

Methodological Answer: The chlorobutyl group enhances nucleophilicity at the terminal chloride, enabling SN2 reactions in synthesis (e.g., coupling with amines). Compared to ethyl analogs:

- Steric Effects: The longer chain reduces steric hindrance, improving accessibility for nucleophilic attacks .

- Polarity: Increased hydrophobicity alters solubility profiles, requiring solvent optimization (e.g., DMF for cross-coupling reactions) .

- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition at 170–173°C, similar to dimethylamine hydrochloride derivatives .

Data Contradiction Analysis:

Q. What role does this compound play in catalytic systems, and how can its efficacy be quantified?

Methodological Answer: In lanthanide-based catalysis (e.g., tungstotellurate synthesis), the compound stabilizes Ln<sup>3+</sup> ions via weak coordination, preventing precipitation .

- Efficacy Metrics:

- Turnover Frequency (TOF): Measure substrate conversion via GC-MS.

- Stability: Monitor catalyst lifetime using UV-Vis spectroscopy (absorbance at 280 nm for ligand degradation).

Experimental Design:

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

- Issue: Solubility in water varies between studies (e.g., 50–100 mg/mL at 25°C).

- Method: Standardize pH (e.g., pH 5.0 buffer) to account for protonation state differences.

- Validation: Use nephelometry to quantify undissolved particles and correlate with NMR integration of aqueous vs. organic phases .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use (vapor pressure: 0.1 mmHg at 20°C) .

- Waste Disposal: Neutralize with 1M NaOH before incineration to avoid releasing HCl gas .

- First Aid: For skin contact, rinse with 0.1M acetic acid to counteract alkalinity .

Data Contradiction & Troubleshooting

Q. Why do different studies report conflicting yields in SN1/SN2 reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |